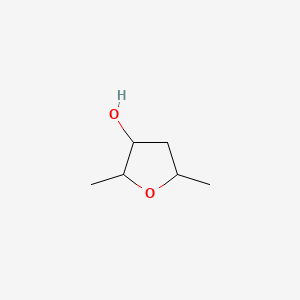
2,5-Dimethyltetrahydro-3-furanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyltetrahydro-3-furanol is an organic compound belonging to the class of furan derivatives. It is a colorless liquid with a pleasant odor, often used in the flavor and fragrance industry. This compound is structurally characterized by a tetrahydrofuran ring substituted with two methyl groups at positions 2 and 5, and a hydroxyl group at position 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyltetrahydro-3-furanol can be achieved through several methods. One common approach involves the reduction of 2,5-dimethylfuran using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,5-dimethylfuran. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
化学反应分析
Types of Reactions
2,5-Dimethyltetrahydro-3-furanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form tetrahydrofuran derivatives using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,5-Dimethyltetrahydrofuran-3-one.
Reduction: 2,5-Dimethyltetrahydrofuran.
Substitution: 2,5-Dimethyltetrahydro-3-chlorofuran.
科学研究应用
2,5-Dimethyltetrahydro-3-furanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
作用机制
The mechanism of action of 2,5-Dimethyltetrahydro-3-furanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic furan ring can interact with lipid membranes, affecting membrane fluidity and permeability.
相似化合物的比较
2,5-Dimethyltetrahydro-3-furanol can be compared with other similar compounds such as:
2,5-Dimethylfuran: Lacks the hydroxyl group, making it less polar and less reactive in hydrogen bonding.
Tetrahydrofuran: Lacks the methyl groups, resulting in different physical and chemical properties.
2,5-Dimethyltetrahydrofuran: Similar structure but without the hydroxyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a hydroxyl group and a substituted furan ring, providing a balance of hydrophilic and hydrophobic properties that make it versatile in various applications.
属性
CAS 编号 |
30003-26-0 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC 名称 |
2,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C6H12O2/c1-4-3-6(7)5(2)8-4/h4-7H,3H2,1-2H3 |
InChI 键 |
PCMJRNYEMLQEJG-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(O1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)

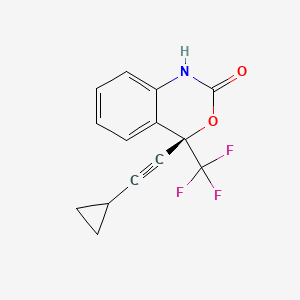
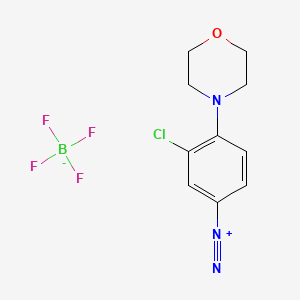



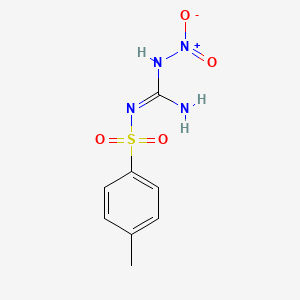
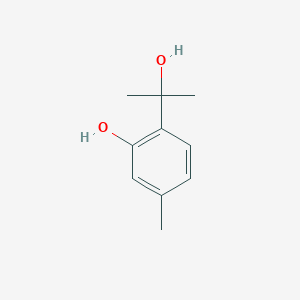
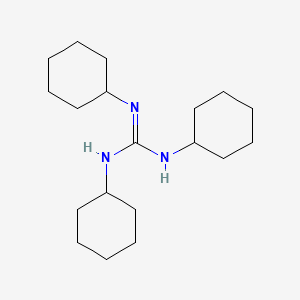
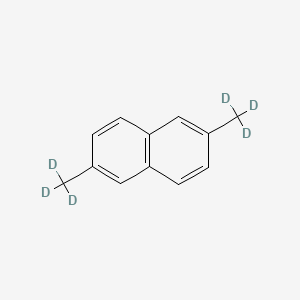
![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)
